molecular formula C10H14O3 B1602932 1-(3-Methoxyphenoxy)propan-2-ol CAS No. 382141-68-6

1-(3-Methoxyphenoxy)propan-2-ol

Cat. No.: B1602932
CAS No.: 382141-68-6
M. Wt: 182.22 g/mol
InChI Key: GUOGSANXPRRCMX-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intermolecular Interactions and Thermochemistry

1-(3-Methoxyphenoxy)propan-2-ol, as part of methoxyphenols, exhibits significant inter- and intramolecular hydrogen bonding capabilities. These properties are crucial for understanding the structural fragments of antioxidants and biologically active molecules. Thermochemical studies, including calorimetry and quantum-chemical analyses, have explored the thermodynamic properties of methoxyphenols, highlighting their relevance in condensed matter and their relations among properties and structures (Varfolomeev et al., 2010).

Synthesis and Biological Activities

Research has focused on synthesizing derivatives of this compound for evaluating their antimicrobial and antioxidant activities. For instance, (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, prepared through reactions involving this compound, showed varying degrees of antimicrobial activity against common human pathogens and demonstrated antioxidant properties, although they were found to be less potent compared to certain types of beta-blockers (Čižmáriková et al., 2020).

Material Science Applications

The compound has also found applications in the synthesis of novel materials, such as metal-free and metallophthalocyanines. These compounds, with this compound substituents, exhibit unique aggregation behaviors and spectroscopic characteristics, making them suitable for various applications in material sciences (Acar et al., 2012).

Pharmaceutical Synthesis

In pharmaceutical research, derivatives of this compound have been synthesized and tested for their adrenolytic activity, demonstrating potential as beta-blockers with various biological activities. These studies provide insights into the development of new therapeutic agents (Groszek et al., 2009).

Environmental and Analytical Chemistry

Further, this compound derivatives have been utilized in the development of sensitive and selective analytical methods for the quantification of bioactive compounds, showcasing their importance in environmental and analytical chemistry applications (Walczak, 2014).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with α1- and β1-adrenoceptors .

Mode of Action

It’s structurally similar compounds have been reported to exhibit α1- and β1-adrenolytic activities . This suggests that 1-(3-Methoxyphenoxy)propan-2-ol might interact with its targets, leading to changes in cellular signaling and function.

Properties

IUPAC Name

1-(3-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOGSANXPRRCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621882
Record name 1-(3-Methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382141-68-6
Record name 1-(3-Methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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